molecular formula C15H12BrNO2 B11611337 3-[(4-bromo-2-methylphenyl)amino]-2-benzofuran-1(3H)-one

3-[(4-bromo-2-methylphenyl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B11611337
M. Wt: 318.16 g/mol
InChI Key: OUUWUFVTWRUAMK-UHFFFAOYSA-N
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Description

3-[(4-bromo-2-methylphenyl)amino]-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-2-methylphenyl)amino]-2-benzofuran-1(3H)-one typically involves the reaction of 4-bromo-2-methylaniline with 2-benzofuran-1(3H)-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher yields and reduced production costs. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromo-2-methylphenyl)amino]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzofuran compounds.

Scientific Research Applications

3-[(4-bromo-2-methylphenyl)amino]-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-bromo-2-methylphenyl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar benzofuran structure and exhibit comparable biological activities.

    Benzoxazol derivatives: These compounds also have a benzofuran core and are studied for their antimicrobial and anticancer properties.

Uniqueness

3-[(4-bromo-2-methylphenyl)amino]-2-benzofuran-1(3H)-one is unique due to the presence of the 4-bromo-2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it distinct from other benzofuran derivatives.

Properties

Molecular Formula

C15H12BrNO2

Molecular Weight

318.16 g/mol

IUPAC Name

3-(4-bromo-2-methylanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12BrNO2/c1-9-8-10(16)6-7-13(9)17-14-11-4-2-3-5-12(11)15(18)19-14/h2-8,14,17H,1H3

InChI Key

OUUWUFVTWRUAMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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